

In Silico Modeling of Sauvagine-Receptor Interactions: A Technical Guide

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Compound of Interest

Compound Name: Sauvagine TFA

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Abstract

This technical guide provides an in-depth overview of the computational methodologies used to model the interactions between the peptide Sauvagine and its primary receptors, the Corticotropin-Releasing Factor Receptor 1 (CRF1) and Receptor 2 (CRF2). Sauvagine, a peptide originally isolated from frog skin, and its mammalian homologues are potent agonists of CRF receptors, which are Class B G-protein coupled receptors (GPCRs) critically involved in the stress response. Understanding the molecular details of these interactions is paramount for the rational design of selective and potent therapeutic agents targeting anxiety, depression, and other stress-related disorders. This document outlines a comprehensive in silico workflow, summarizes key quantitative binding data, details experimental validation protocols, and visualizes the associated signaling pathways.

Introduction to Sauvagine and CRF Receptors

Sauvagine is a 40-amino acid peptide that belongs to the Corticotropin-Releasing Factor (CRF) family of peptides.[1][2][3] This family, which includes CRF, Urocortins, Urotensin I, and Sauvagine, modulates a wide range of physiological processes through two main receptor subtypes: CRF1 and CRF2.[1][2][4] These receptors are classic GPCRs characterized by an extracellular N-terminal domain and seven transmembrane helices.[5] While CRF1 activation is primarily linked to initiating fear and anxiety-like responses, CRF2 activation is thought to play a role in re-establishing homeostasis.[6] The distinct and sometimes opposing roles of these receptor subtypes make the development of subtype-selective ligands a major goal in drug

discovery. In silico modeling provides a powerful toolkit to dissect the structural basis of ligand binding and selectivity, thereby accelerating these efforts.

Quantitative Analysis of Sauvagine-Receptor Interactions

The affinity of Sauvagine and its analogs for CRF receptors has been quantified through various binding assays. This data is crucial for validating and calibrating computational models.

Table 1: Binding Affinities of Sauvagine and Related Peptides at CRF Receptors

Ligand	Receptor Subtype	Assay Type	Affinity Constant (Value)	Source
Sauvagine	Human CRF1	Competition Binding ([¹²⁵ I]sauvagine)	IC ₅₀ = 0.3 nM	[7]
Sauvagine	Human CRF1	Competition Binding ([¹²⁵ I][D-Tyr1]astressin)	K _i = 9.4 nM	[3]
Sauvagine	Rat CRF2α	Competition Binding ([¹²⁵ I][D-Tyr1]astressin)	K _i = 9.9 nM	[3]
Sauvagine	Mouse CRF2β	Competition Binding ([¹²⁵ I][D-Tyr1]astressin)	K _i = 3.8 nM	[3]
[¹²⁵ I]tyr(o)sauvagine	Human CRF2α	Saturation Binding	K _a = 44 pM (high affinity site)	[8]
[¹²⁵ I]tyr(o)sauvagine	Human CRF2α	Saturation Binding	K _a = 4.1 nM (low affinity site)	[8]
Astressin ₂ -B	Rat CRF1	Competition Binding	K _i > 1000 nM	[9]
Astressin ₂ -B	Rat CRF2	Competition Binding	K _i = 4.0 nM	[9]
Antisauvagine-30	Rat CRF1	Competition Binding	K _i = 450 nM	[10]
Antisauvagine-30	Mouse CRF2β	Competition Binding	K _i = 4.1 nM	[10]

Table 2: Key Residue Interactions in Sauvagine-CRF Receptor Complexes

Ligand Residue	Receptor Domain/Residue	Receptor Subtype	Method of Identification	Implication	Source
Sauvagine (Met ¹⁷)	His ¹¹⁷ (Transmembrane Domain 1)	CRF1	Chemical Cross-linking	Provides a key spatial constraint for docking models, indicating proximity of the ligand's mid-region to the receptor's transmembrane bundle.	[1] [11]
Sauvagine (Lys ¹⁶)	Second Extracellular Loop	CRF1	Chemical Cross-linking	Constrains the orientation of the peptide ligand relative to the extracellular loops of the receptor.	[1]
Sauvagine (Arg ³⁵)	Not specified	CRF2	Site-directed Mutagenesis	Substitution of Arg ³⁵ to Ala ³⁵ increases CRF2 receptor selectivity, suggesting this position is a key determinant	[12]

of subtype
specificity.

Sauvagine

(Positions 11,
12, 13)

Not specified

CRF2

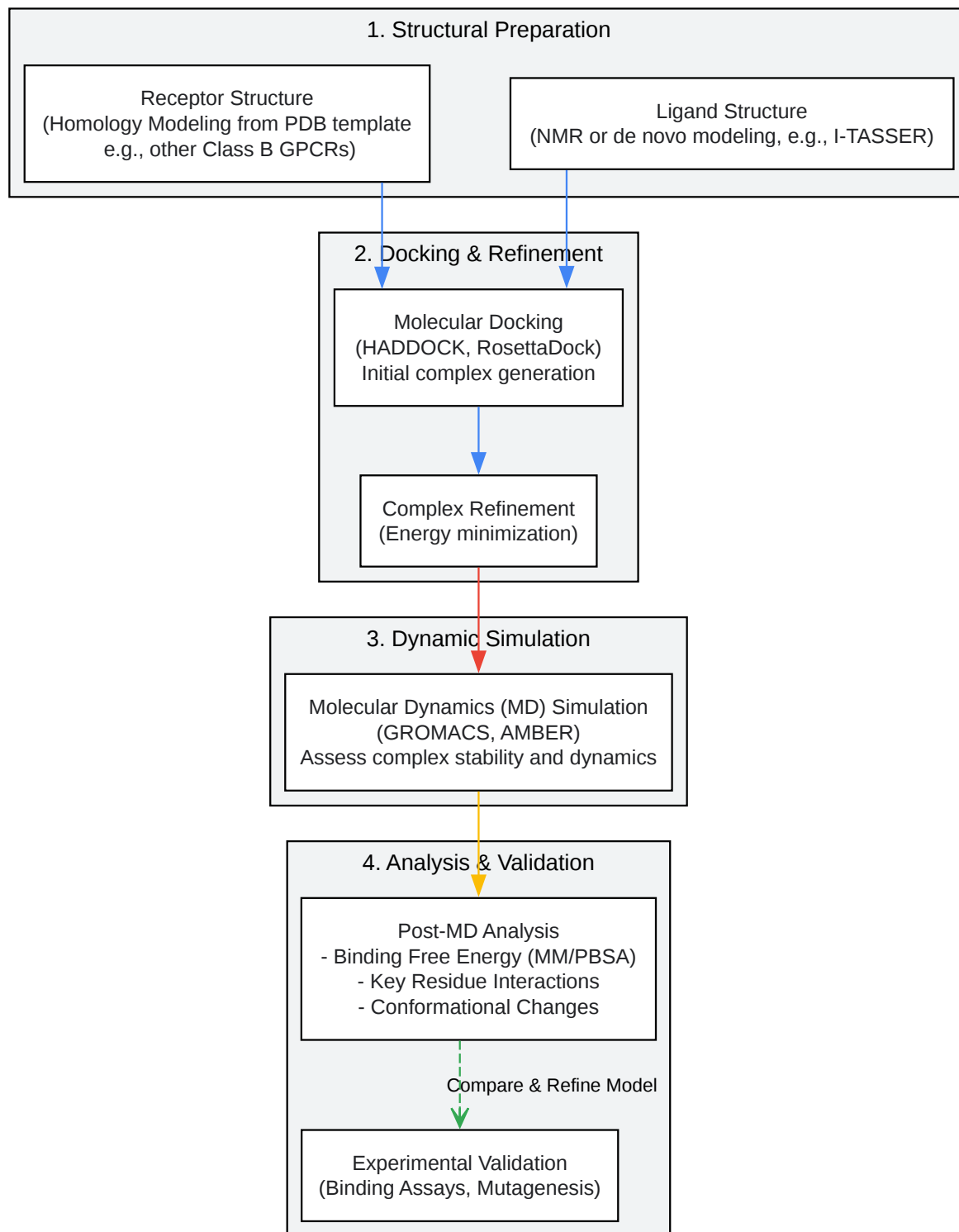
Site-directed
Mutagenesis

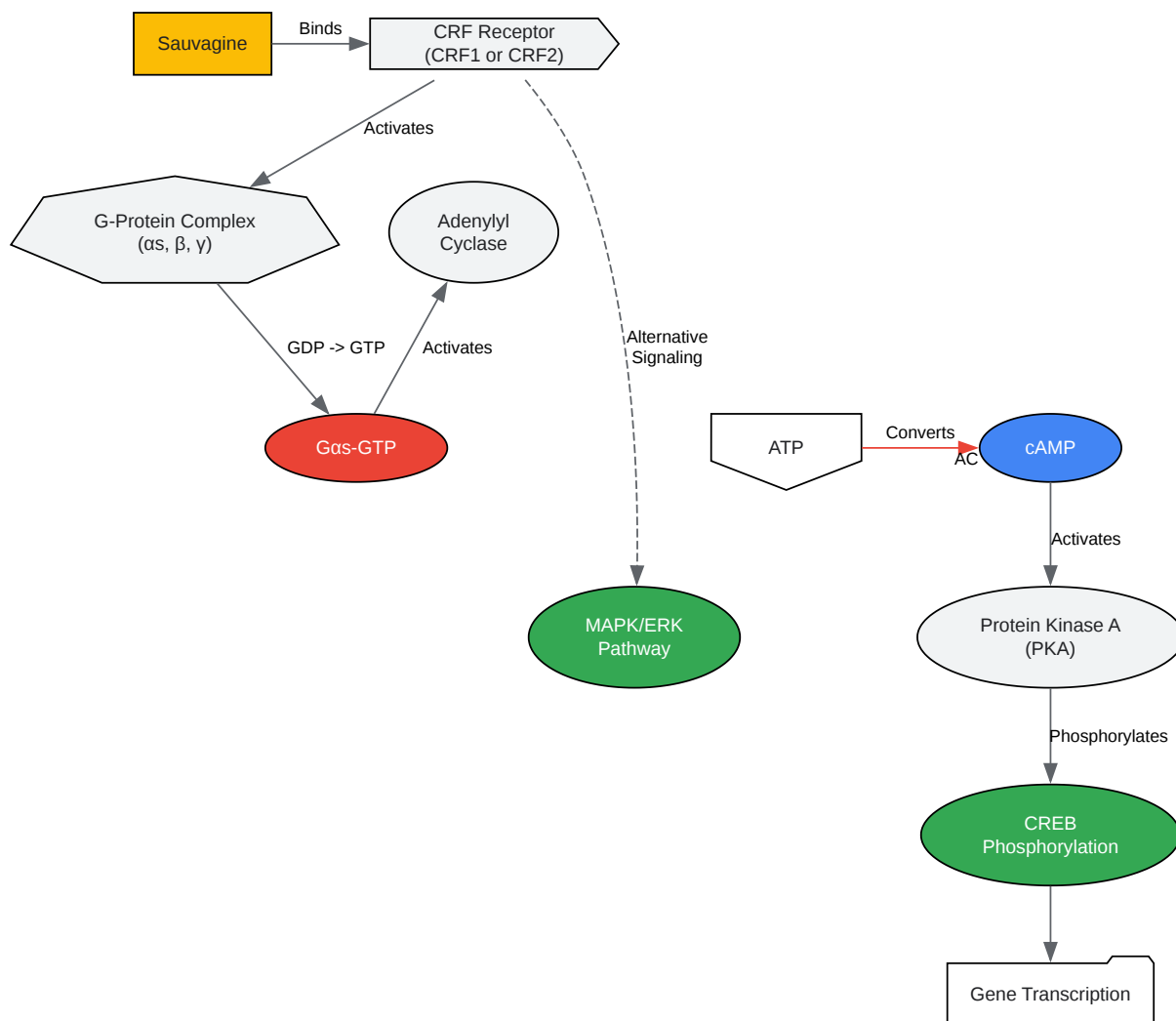
Modifications
at these N-
terminal
positions are
important for
improving
CRF2
selectivity.

[12]

In Silico Modeling Workflow

Modeling the interaction between a flexible peptide like Sauvagine and a complex transmembrane protein like a CRF receptor requires a multi-step computational approach.





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